molecular formula C21H26N2O3 B1252222 Tabernaemontanine CAS No. 2134-98-7

Tabernaemontanine

Cat. No. B1252222
CAS RN: 2134-98-7
M. Wt: 354.4 g/mol
InChI Key: FFVRRQMGGGTQRH-DTPILHQWSA-N
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Description

Tabernaemontanine is a monoterpenoid indole alkaloid with formula C21H26N2O3, isolated from several species of Tabernaemontana. It has a role as a plant metabolite, an antineoplastic agent and an apoptosis inducer. It is a monoterpenoid indole alkaloid, a tertiary amino compound, a methyl ester, an organic heterotetracyclic compound and an alkaloid ester.

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Methods : Innovative methodologies for synthesizing Tabernaemontanine-related alkaloids have been developed. These methods include improvements in Pictet-Spengler cyclization and a unique tandem Reformatsky-aza-Claisen rearrangement, crucial for constructing the core carbon skeleton and stereochemistries of Tabernaemontanine-related alkaloids (Suh et al., 2017).

Pharmacological Properties

  • Medicinal Plant Usage : Tabernaemontana is recognized in traditional medicine systems like Chinese, Ayurvedic, and Thai medicine for treating various diseases. Its species are rich in indole alkaloids, which exhibit diverse biological activities (Athipornchai, 2018).
  • Cancer Cell Apoptosis : Tabernaemontanine has shown potential in inducing apoptosis in cancer cells. Studies have found it effective in inducing apoptosis in human hepatoma and colon carcinoma cells, highlighting its potential in cancer treatment (Mansoor et al., 2009; Paterna et al., 2015).

Biological Activities and Uses

  • Antioxidant and Cytotoxic Potential : Investigations into the antioxidant and cytotoxic potential of Tabernaemontana ventricosa, a species in the same genus, have shown strong activity correlating to cytotoxicity, suggesting a potential for anticancer applications (Naidoo et al., 2022).
  • Inhibitory Effects on Acetylcholinesterase : Certain alkaloids from Tabernaemontana divaricata roots, related to Tabernaemontanine, have been found to inhibit acetylcholinesterase, suggesting potential uses in treating neurological disorders like Alzheimer's disease (Ingkaninan et al., 2006).
  • Ethnopharmacological Validation : The traditional knowledge and uses of Tabernaemontana sananho, another related species, have been scientifically validated, affirming its analgesic, antiseptic, and other medicinal uses based on its indole alkaloid content (Luzuriaga-Quichimbo et al., 2018).
  • Anti-inflammatory Activity : The anti-inflammatory activities of Tabernaemontana catharinensis have been substantiated in vivo, supporting its traditional use in treating inflammatory disorders (Marques et al., 2018).

properties

CAS RN

2134-98-7

Product Name

Tabernaemontanine

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl (1S,14S,15S,18S)-15-ethyl-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C21H26N2O3/c1-4-12-11-23(2)17-9-15-13-7-5-6-8-16(13)22-20(15)18(24)10-14(12)19(17)21(25)26-3/h5-8,12,14,17,19,22H,4,9-11H2,1-3H3/t12-,14+,17+,19+/m1/s1

InChI Key

FFVRRQMGGGTQRH-DTPILHQWSA-N

Isomeric SMILES

CC[C@@H]1CN([C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34)C

SMILES

CCC1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C

Canonical SMILES

CCC1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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